molecular formula C62H92Cl6N6Sb- B1515986 antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride CAS No. 4379-85-5

antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride

Cat. No.: B1515986
CAS No.: 4379-85-5
M. Wt: 1255.9 g/mol
InChI Key: JOORRPHPKFHFFD-UHFFFAOYSA-H
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Description

Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N,N’,N’-tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine (1:1) is an organic compound with the molecular formula C62H92F12N6Sb2. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Chemical Reactions Analysis

Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N,N’,N’-tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also participate in reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N,N’,N’-tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine has several scientific research applications:

Mechanism of Action

The mechanism by which Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N,N’,N’-tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a catalyst, facilitating various chemical reactions by lowering the activation energy and increasing the reaction rate. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N,N’,N’-tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H92N6.6ClH.Sb/c1-9-17-45-63(46-18-10-2)53-25-33-57(34-26-53)67(58-35-27-54(28-36-58)64(47-19-11-3)48-20-12-4)61-41-43-62(44-42-61)68(59-37-29-55(30-38-59)65(49-21-13-5)50-22-14-6)60-39-31-56(32-40-60)66(51-23-15-7)52-24-16-8;;;;;;;/h25-44H,9-24,45-52H2,1-8H3;6*1H;/q;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOORRPHPKFHFFD-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCC)CCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H92Cl6N6Sb-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4379-85-5
Record name EINECS 224-485-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004379855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N1,N1,N4,N4-tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexafluoroantimonate(1-), salt with N,N,N',N'-tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Reactant of Route 2
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Reactant of Route 3
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Reactant of Route 4
Reactant of Route 4
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride

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